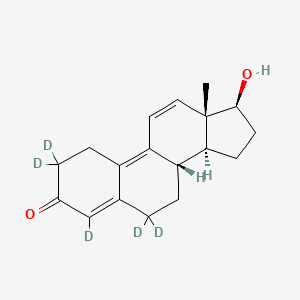
Trenbolone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trenbolone-d5 is a synthetic anabolic-androgenic steroid, structurally characterized by a 4,9,11-triene-3-one framework. It is a deuterated form of trenbolone, where five hydrogen atoms are replaced by deuterium. This modification is often used in scientific research to study the pharmacokinetics and metabolism of trenbolone due to the isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trenbolone-d5 typically involves the deuteration of trenbolone. One common method is the catalytic hydrogenation of trenbolone in the presence of deuterium gas. This process requires a catalyst such as palladium on carbon and is carried out under controlled temperature and pressure conditions to ensure selective deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product.
Chemical Reactions Analysis
Types of Reactions
Trenbolone-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound diol and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include this compound diol, halogenated this compound derivatives, and various oxidized or reduced forms of the compound.
Scientific Research Applications
Trenbolone-d5 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolism. Some key applications include:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of trenbolone and its metabolites.
Biology: Employed in studies investigating the biological effects of anabolic-androgenic steroids on muscle growth and development.
Medicine: Utilized in research on the therapeutic potential and side effects of anabolic steroids.
Industry: Applied in the development of new steroid-based pharmaceuticals and performance-enhancing drugs.
Mechanism of Action
Trenbolone-d5 exerts its effects by binding to androgen receptors in muscle and bone tissues. This binding activates gene transcription and protein synthesis, leading to increased muscle mass and strength. The compound also enhances nitrogen retention and red blood cell production, contributing to its anabolic effects. Additionally, this compound influences insulin-like growth factor-1 (IGF-1) levels, further promoting muscle growth and recovery.
Comparison with Similar Compounds
Trenbolone-d5 is unique due to its deuterium labeling, which distinguishes it from other anabolic-androgenic steroids. Similar compounds include:
Trenbolone: The non-deuterated form, widely used in veterinary medicine and bodybuilding.
Nandrolone: Another anabolic steroid with similar muscle-building properties but different chemical structure.
Testosterone: The natural male sex hormone, which serves as the basis for many synthetic anabolic steroids.
This compound’s isotopic labeling makes it particularly valuable for research purposes, allowing for precise tracking and analysis of its metabolic pathways and effects.
Properties
Molecular Formula |
C18H22O2 |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(8S,13S,14S,17S)-2,2,4,6,6-pentadeuterio-17-hydroxy-13-methyl-7,8,14,15,16,17-hexahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-17,20H,2-7H2,1H3/t15-,16+,17+,18+/m1/s1/i2D2,3D2,10D |
InChI Key |
MEHHPFQKXOUFFV-QTLZFADJSA-N |
Isomeric SMILES |
[2H]C1=C2C(=C3C=C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@H]4O)C)CC(C1=O)([2H])[2H] |
Canonical SMILES |
CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid](/img/structure/B13841689.png)
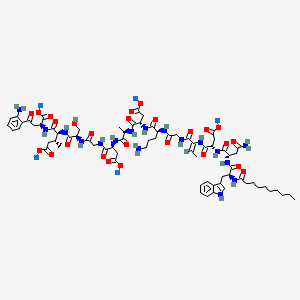
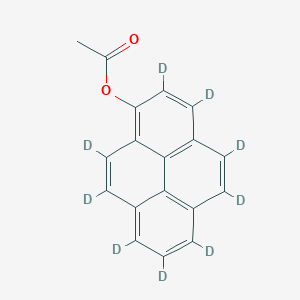
![1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone](/img/structure/B13841700.png)



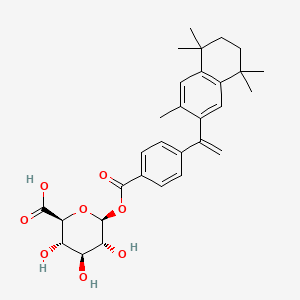
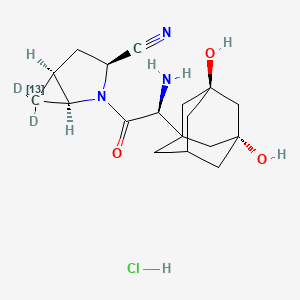
![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13841733.png)
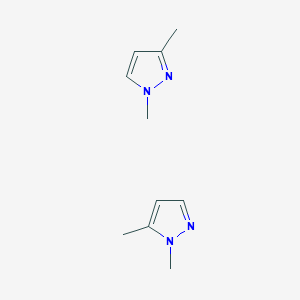

![azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate](/img/structure/B13841746.png)
![Thieno[3,2-c]pyridine4-Methylbenzenesulfonate](/img/structure/B13841749.png)
